
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate is a chemical compound with a complex structure that includes an iodoethyl group and a prop-1-en-1-yl group attached to a propanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate typically involves the alkylation of diethyl malonate with an appropriate iodoalkane under basic conditions. The reaction can be carried out using sodium ethoxide in ethanol as the base and solvent, respectively. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the iodoalkane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Addition Reactions: Catalysts like palladium or platinum can facilitate addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The iodoethyl group can participate in nucleophilic substitution reactions, while the prop-1-en-1-yl group can undergo addition reactions. These interactions can lead to the formation of various products that exert specific effects on biological systems or chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl allylmalonate
- Diethyl diallylmalonate
- Diethyl (prop-2-en-1-yl)(propyl)propanedioate
Comparison
Diethyl (2-iodoethyl)(prop-1-en-1-yl)propanedioate is unique due to the presence of the iodoethyl group, which imparts distinct reactivity compared to similar compounds. For instance, Diethyl allylmalonate and Diethyl diallylmalonate lack the iodo group, making them less reactive in nucleophilic substitution reactions. The presence of the iodo group in this compound enhances its versatility in synthetic applications.
Propiedades
Número CAS |
150529-82-1 |
|---|---|
Fórmula molecular |
C12H19IO4 |
Peso molecular |
354.18 g/mol |
Nombre IUPAC |
diethyl 2-(2-iodoethyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C12H19IO4/c1-4-7-12(8-9-13,10(14)16-5-2)11(15)17-6-3/h4,7H,5-6,8-9H2,1-3H3 |
Clave InChI |
MXTJHQSXNODFEG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCI)(C=CC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


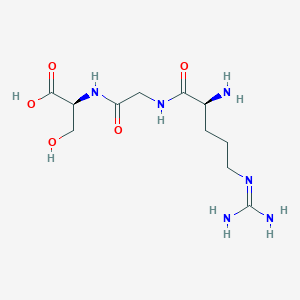
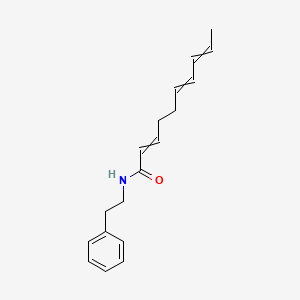


![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)
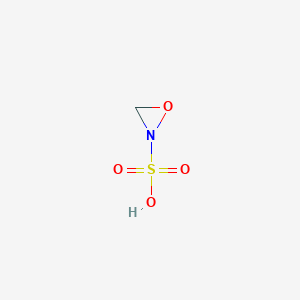


![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)
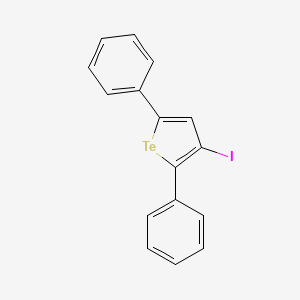
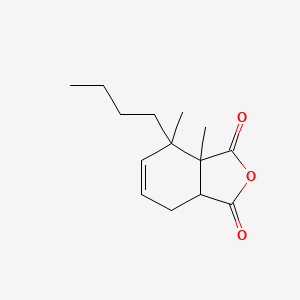

![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)
![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)
